Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate
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Overview
Description
Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate is a chemical compound with the molecular formula C4H6LiNO3S2 and a molecular weight of 187.16 g/mol . This compound is characterized by the presence of a lithium ion coordinated to a 2-methoxy-1,3-thiazole-5-sulfinate moiety. It is typically found in a powder form and is used in various chemical and industrial applications .
Preparation Methods
The synthesis of Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate involves the reaction of 2-methoxy-1,3-thiazole-5-sulfinic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is typically carried out in an aqueous medium at a temperature range of 20-30°C. The product is then isolated by filtration and dried under reduced pressure .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and yield. These methods often include crystallization and recrystallization processes to obtain the desired product .
Chemical Reactions Analysis
Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfinic acid group to a thiol group using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include mild temperatures (20-50°C) and solvents such as water, ethanol, or dichloromethane. Major products formed from these reactions include sulfonates, thiols, and substituted thiazole derivatives .
Scientific Research Applications
Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. It may also interact with cellular membranes, affecting membrane permeability and transport processes .
Comparison with Similar Compounds
Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate can be compared with other similar compounds, such as:
Lithium(1+) ion 2-methyl-1,3-thiazole-5-sulfinate: Similar structure but with a methyl group instead of a methoxy group.
Lithium(1+) ion 2-ethoxy-1,3-thiazole-5-sulfinate: Similar structure but with an ethoxy group instead of a methoxy group.
Lithium(1+) ion 2-hydroxy-1,3-thiazole-5-sulfinate: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
lithium;2-methoxy-1,3-thiazole-5-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S2.Li/c1-8-4-5-2-3(9-4)10(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMAFIIIRQAYFV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NC=C(S1)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4LiNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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